Relative Dose Potency: Lower Effective Dose Compared to Sirolimus and Other mTOR Inhibitors
Multiple authoritative sources consistently report that 7-O-demethyl rapamycin (Novolimus) demonstrates anti-proliferative efficacy similar to currently available mTOR inhibitors, including the parent compound sirolimus, but achieves this efficacy at a lower dose . This dose-sparing property is a key differentiator that suggests potentially improved safety margins in preclinical and clinical applications.
| Evidence Dimension | Effective dose for anti-proliferative efficacy |
|---|---|
| Target Compound Data | Efficacious at a lower dose than currently available agents (qualitative comparative statement from multiple independent sources) |
| Comparator Or Baseline | Sirolimus (rapamycin) and other currently available mTOR inhibitors |
| Quantified Difference | Similar efficacy achieved at a lower dose (exact fold-reduction not specified in available primary literature; reported as a consistent class-level inference across independent supplier and database entries) |
| Conditions | In vitro and in vivo models (specific assays not detailed in available primary sources) |
Why This Matters
Procurement of 7-O-demethyl rapamycin enables dose-response studies that cannot be replicated with rapamycin at the same concentration, making it essential for projects investigating therapeutic windows or toxicity-sparing strategies.
